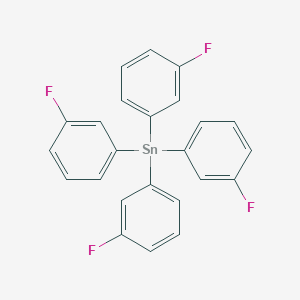

Tin, tetrakis(m-fluorophenyl)-

Description

Properties

CAS No. |

24521-72-0 |

|---|---|

Molecular Formula |

C24H16F4Sn |

Molecular Weight |

499.1 g/mol |

IUPAC Name |

tetrakis(3-fluorophenyl)stannane |

InChI |

InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h4*1-2,4-5H; |

InChI Key |

BNPVBXDAVONMCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Tetrakis M Fluorophenyl Tin Iv and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin(IV) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural analysis of organotin(IV) compounds. nih.gov The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, provides a wealth of information. nih.gov For fluorinated organotin compounds like tetrakis(m-fluorophenyl)tin, ¹⁹F NMR adds another layer of detailed structural insight. nih.govupce.cz By analyzing the chemical shifts, signal multiplicities, and coupling constants from each of these nuclei, a detailed picture of the molecular architecture, electronic environment, and coordination at the tin center can be constructed.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary technique for determining the molecular structure of organic and organometallic compounds by mapping the number and environment of protons. researchgate.net The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings, influenced by factors such as electronegativity of adjacent atoms and magnetic anisotropy of nearby functional groups. sciex.com

In the case of tetrakis(m-fluorophenyl)tin, the ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the m-fluorophenyl groups. These protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, a range characteristic of aryl protons. duke.edu The electron-withdrawing nature of the fluorine atom and the tin moiety influences the precise chemical shifts of the protons on the phenyl ring. The protons will appear as complex multiplets due to spin-spin coupling with the adjacent ¹⁹F nucleus and other protons on the ring. The integration of these signals confirms the number of protons in each distinct environment.

Table 1: Representative ¹H NMR Chemical Shifts for Aryl Protons in Fluorophenyltin Analogues

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet (m) |

Note: Specific chemical shifts and coupling constants for tetrakis(m-fluorophenyl)tin require experimental measurement. Values are typical for aromatic protons in related compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. nih.gov While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%), techniques like proton decoupling are routinely used to simplify spectra and enhance signal intensity. nih.gov

For tetrakis(m-fluorophenyl)tin, the ¹³C NMR spectrum reveals distinct signals for each chemically non-equivalent carbon atom in the m-fluorophenyl rings. Aromatic carbons typically resonate in the 110-150 ppm range. analchemres.orgresearchgate.net A key feature in the ¹³C spectrum of fluorinated compounds is the presence of carbon-fluorine (¹³C-¹⁹F) spin-spin coupling, which splits the carbon signals into multiplets. libretexts.orgresearchgate.net The magnitude of the one-bond coupling constant (¹JC-F) is typically large (around 250 Hz), while two- and three-bond couplings (²JC-F, ³JC-F) are smaller but still provide valuable structural information. researchgate.net The carbon directly bonded to the tin atom (C-1 or ipso-carbon) is also of interest, as its chemical shift and coupling to tin (¹JC-Sn) can provide insight into the C-Sn bond. sciex.com

Table 2: Representative ¹³C NMR Data for Fluorinated Aromatic Organotin Analogues

| Carbon Type | Representative Chemical Shift (δ, ppm) | Characteristic Coupling |

|---|---|---|

| C-Sn (ipso) | 130 - 145 | ¹JC-Sn |

| C-F | 160 - 165 | ¹JC-F (large) |

| Aromatic (Ar-C) | 115 - 140 | ⁿJC-F (n=2, 3, 4) |

Note: Data are representative. The presence of ¹³C-¹⁹F coupling is a key diagnostic feature. libretexts.orgnumberanalytics.com

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Environment

Tin has three naturally occurring spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its slightly higher sensitivity and natural abundance (8.59%). nih.govsciex.com ¹¹⁹Sn NMR spectroscopy is a highly diagnostic tool for directly probing the environment around the tin atom. nih.gov The chemical shift of ¹¹⁹Sn spans a very wide range (over 4000 ppm), making it extremely sensitive to changes in coordination number, the nature of the substituents, and the geometry at the tin center. sciex.com

For tetracoordinate organotin(IV) compounds of the type R₄Sn, such as tetrakis(m-fluorophenyl)tin, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. For instance, the reference compound tetramethyltin (B1198279) (SnMe₄) has a chemical shift of 0 ppm. sciex.com Tetra-aryl tin compounds typically resonate in the upfield region relative to many other organotin species. The chemical shift for tetrakis(m-fluorophenyl)tin would provide definitive evidence for its four-coordinate nature in solution. Changes in this shift can indicate interactions with solvents or other species that might alter the coordination number. upce.cz

Table 3: Representative ¹¹⁹Sn NMR Chemical Shifts for Tetracoordinate Organotin(IV) Compounds

| Compound Type | Representative ¹¹⁹Sn Chemical Shift (δ, ppm) | Coordination Number |

|---|---|---|

| R₄Sn (R = alkyl, aryl) | -160 to +200 | 4 |

| Me₃SnCl | +164.2 | 4 |

| Me₃SnBr | +128.0 | 4 |

| (n-Bu)₄Sn | -10.5 | 4 |

Data referenced against SnMe₄ at 0 ppm. Source: sciex.comupce.cz

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations of Fluorinated Moieties

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments. upce.cz ¹⁹F NMR spectroscopy offers a large chemical shift dispersion, which often results in well-resolved, first-order spectra that are relatively easy to interpret.

In the analysis of tetrakis(m-fluorophenyl)tin, the ¹⁹F NMR spectrum would display a single resonance for the four equivalent fluorine atoms of the m-fluorophenyl groups, assuming free rotation around the Sn-C bonds. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. upce.cz Furthermore, this signal would be split into a multiplet due to coupling with the aromatic protons on the same ring (typically ³JF-H and ⁴JF-H). The presence of tin isotopes would also give rise to satellite peaks flanking the main signal due to ¹¹⁷Sn-¹⁹F and ¹¹⁹Sn-¹⁹F coupling, providing further structural confirmation.

Table 4: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

| Fluorine Environment | Representative Chemical Shift (δ, ppm) | Common Coupling Observed |

|---|---|---|

| Aryl-F | -100 to -140 | ⁿJF-H, ⁿJF-C, ⁿJF-Sn |

| Fluorobenzene | -113.15 | - |

Note: Chemical shifts are typically referenced to CFCl₃ at 0 ppm. Values depend heavily on substitution and solvent.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For organotin compounds, MS is particularly useful because the characteristic isotopic pattern of tin—which has ten natural isotopes—serves as a definitive signature in the mass spectrum, allowing for the easy identification of tin-containing fragments. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of a wide range of organometallic compounds, including those that are non-volatile or thermally labile. duke.edu For neutral, stable tetra-aryl tin compounds like tetrakis(m-fluorophenyl)tin, ionization in ESI-MS typically proceeds via the formation of adducts with cations from the solvent or an additive, such as [M+H]⁺ or [M+Na]⁺.

The resulting molecular ion adduct would exhibit the characteristic isotopic cluster of a single tin atom. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural insights. The fragmentation of tetra-aryl tin compounds typically involves the sequential loss of the organic (m-fluorophenyl) groups. sciex.com The observation of fragment ions corresponding to [Sn(C₆H₄F)₃]⁺, [Sn(C₆H₄F)₂]⁺, and [Sn(C₆H₄F)]⁺, each with the signature tin isotopic pattern, would confirm the structure of the parent molecule. nih.gov

Table 5: Predicted ESI-MS Fragmentation Pattern for [Tetrakis(m-fluorophenyl)tin + H]⁺

| Ion | Fragmentation Pathway |

|---|---|

| [Sn(C₆H₄F)₄ + H]⁺ | Molecular ion adduct |

| [Sn(C₆H₄F)₃]⁺ | Loss of fluorobenzene |

| [Sn(C₆H₄F)₂H]⁺ | Loss of difluorobiphenyl |

| [Sn(C₆H₄F)]⁺ | Further loss of fluorophenyl groups |

Note: This represents a plausible fragmentation pathway. Actual fragments and their relative intensities depend on experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of organotin compounds. researchgate.netnih.gov It has been widely applied for the determination of various organotin species due to its excellent separation capabilities and the definitive structural information provided by the mass spectrometer. researchgate.net

A significant challenge in the GC-MS analysis of many organotin compounds is their low volatility. To overcome this, a derivatization step is often necessary to convert the less volatile analytes into compounds that are amenable to gas chromatography. researchgate.net This typically involves reacting the organotin halides with a Grignard reagent, such as pentylmagnesium bromide, to form more volatile tetraalkyltin derivatives. researchgate.net However, this derivatization process can be time-consuming. sciex.comsciex.com

The mass spectrometer detector offers high sensitivity and selectivity. For even greater performance, tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net By selecting a specific precursor ion and monitoring its characteristic product ions (a process known as Multiple Reaction Monitoring or MRM), GC-MS/MS significantly enhances sensitivity and reduces background interference, which is particularly useful for analyzing trace levels of organotins in complex samples. researchgate.netnih.gov

Table 1: GC-MS/MS Method Parameters for Analysis of Related Compounds This table is illustrative of typical parameters used in the analysis of fluorinated compounds by GC-MS/MS, as specific data for the title compound is not available.

| Parameter | Value/Description | Reference |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Injection Mode | Thermal Desorption (TD) for volatile and semi-volatile compounds | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity | nih.gov |

| Quantifier Transitions | Specific precursor-to-product ion mass transitions are selected for each target analyte. | nih.gov |

| Instrument Detection Limits | Can reach low nanogram (ng) levels per tube/injection. nih.gov | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of organotin compounds, especially within complex matrices like environmental and food samples. sciex.commdpi.com A primary advantage of LC-MS/MS is that it often eliminates the need for the chemical derivatization step required by GC-MS, simplifying sample preparation and shortening analysis times. sciex.comsciex.commdpi.com

This method couples the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. sciex.comresearchgate.net The sample is typically extracted using a solvent like acetonitrile (B52724) and then injected into the LC system. sciex.comresearchgate.net A C18 reversed-phase column is commonly used for separation, with a gradient elution of mobile phases such as water and methanol, often containing additives like formic acid to improve ionization. sciex.comresearchgate.net

The use of LC-MS/MS allows for the direct analysis of polar and non-volatile organotins. sciex.com The selectivity of tandem mass spectrometry minimizes interferences from the sample matrix, which is a significant advantage when analyzing complex samples. sciex.commdpi.com This robustness and efficiency make LC-MS/MS a powerful tool for the routine monitoring of organotin compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organometallic compounds like Tetrakis(m-fluorophenyl)tin(IV). Unlike nominal mass instruments, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), allowing for the determination of its exact mass. nih.gov

This capability is crucial for determining the elemental composition of a molecule. nih.gov By comparing the measured exact mass to the theoretical masses of possible chemical formulas, the correct formula can be assigned with a high degree of confidence. This is particularly valuable for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. nih.govchemrxiv.org

Furthermore, HRMS instruments can operate in a data-independent acquisition (DIA) mode, where all precursor ions are fragmented to generate full scan tandem mass spectra (MS/MS). nih.gov This provides comprehensive fragmentation data for all components in a sample, facilitating non-targeted screening and the retrospective analysis of data for compounds not initially targeted. nih.gov The combination of exact mass measurement and comprehensive fragmentation data makes HRMS a powerful technique for advanced chemical characterization. chemrxiv.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. youtube.com When a sample is irradiated with infrared light, it absorbs energy at these frequencies, and the resulting absorption spectrum serves as a molecular "fingerprint". nih.gov

For Tetrakis(m-fluorophenyl)tin(IV), the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. Key vibrations include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong absorptions in the 1400-1000 cm⁻¹ region. The exact position depends on the substitution pattern of the aromatic ring.

Sn-C stretching: Vibrations corresponding to the tin-carbon bond, which are expected to appear in the far-infrared region, typically below 600 cm⁻¹.

By analyzing the positions, shapes, and intensities of the absorption peaks, FTIR spectroscopy allows for the confirmation of the presence of the fluorophenyl ligands and their attachment to the central tin atom. youtube.comresearchgate.net

Table 2: Expected FTIR Absorption Bands for Tetrakis(m-fluorophenyl)tin(IV) This table is based on characteristic frequencies for known functional groups.

| Wavenumber Range (cm⁻¹) | Assignment | Bond Type | Reference |

| 3100-3000 | Aromatic C-H Stretch | C-H | researchgate.net |

| 1600-1450 | Aromatic Ring Stretch | C=C | researchgate.net |

| ~1250 | In-plane C-H Bending | C-H | researchgate.net |

| 1400-1000 | Aryl-Fluorine Stretch | C-F | youtube.com |

| < 600 | Tin-Carbon Stretch | Sn-C | - |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uu.nldntb.gov.ua This technique is particularly useful for studying compounds containing chromophores—groups of atoms that absorb light. In Tetrakis(m-fluorophenyl)tin(IV), the m-fluorophenyl rings act as the primary chromophores.

The absorption of UV radiation excites electrons from a lower energy orbital to a higher energy one. For the aromatic rings in Tetrakis(m-fluorophenyl)tin(IV), the most prominent electronic transitions are π → π* transitions. uu.nl These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the phenyl rings. The presence of the fluorine substituent and the central tin atom can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609).

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the arrangement of atoms within a crystalline solid. When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their three-dimensional arrangement. By analyzing the angles and intensities of the diffracted beams, it is possible to construct a three-dimensional model of the electron density within the crystal, and from this, the precise positions of the atoms can be determined. nih.govresearchgate.net

This technique provides fundamental structural information, including the unit cell dimensions (the basic repeating unit of the crystal), the symmetry of the crystal (its space group), and the exact coordinates of every atom in the molecule. From these data, precise bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation and configuration in the solid state. mdpi.com

Single-Crystal X-ray Diffraction (SXRD) for Definitive Molecular Architectures

For obtaining the definitive molecular structure of a compound like Tetrakis(m-fluorophenyl)tin(IV), Single-Crystal X-ray Diffraction (SXRD) is the gold standard. mdpi.com This method requires a high-quality single crystal of the material, which is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov

While the crystal structure for Tetrakis(m-fluorophenyl)tin(IV) itself is not publicly available, the structure of the closely related analogue, Tetrakis[3,5-bis(trifluoromethyl)phenyl]tin(IV), provides significant insight. nih.gov The analysis of this analogue reveals that the tin(IV) ion is situated in a distorted tetrahedral coordination environment, defined by the four carbon atoms of the phenyl rings. nih.gov In another related structure, Tetrakis(phenylethynyl)tin(IV), the tin center exhibits a nearly ideal tetrahedral geometry. researchgate.net

The data obtained from SXRD, such as Sn-C bond lengths and C-Sn-C bond angles, are critical for understanding the steric and electronic effects of the ligands on the central metal atom. For instance, the Sn-C bond lengths in Tetrakis(phenylethynyl)tin(IV) are reported to be between 2.065 and 2.076 Å. researchgate.net This level of detail is essential for fundamental chemical research, allowing for precise correlations between structure and chemical properties.

Table 3: Crystallographic Data for the Analogue Compound Tetrakis[3,5-bis(trifluoromethyl)phenyl]tin(IV)

| Parameter | Value | Reference |

| Chemical Formula | [Sn(C₈H₃F₆)₄] | nih.gov |

| Molecular Weight | 971.11 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 17.3506 (8) | nih.gov |

| b (Å) | 20.8038 (11) | nih.gov |

| c (Å) | 9.8944 (3) | nih.gov |

| β (°) | 109.998 (3) | nih.gov |

| Volume (ų) | 3356.1 (3) | nih.gov |

| Z | 4 | nih.gov |

| Coordination Geometry | Distorted Tetrahedral | nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides detailed information about the phase purity, crystal structure, and unit cell dimensions of a bulk sample. The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline material.

This type of data is foundational for indexing a PXRD pattern, which would exhibit a series of peaks at specific 2θ values corresponding to the crystallographic planes in the material's lattice structure. Analysis of the peak positions and intensities in a PXRD pattern allows for the determination of the lattice parameters and confirmation of the crystal system and space group, ensuring the bulk material conforms to the structure determined by single-crystal analysis.

Table 1: Representative Single-Crystal X-ray Diffraction Data for an Analogue, Tetrakis[3,5-bis(trifluoromethyl)phenyl]tin(IV) nih.gov

| Parameter | Value |

| Chemical Formula | C₃₂H₁₂F₂₄Sn |

| Molecular Weight | 971.11 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.3506 (8) |

| b (Å) | 20.8038 (11) |

| c (Å) | 9.8944 (3) |

| α (°) | 90 |

| β (°) | 109.998 (3) |

| γ (°) | 90 |

| Volume (ų) | 3356.1 (3) |

| Z | 4 |

Complementary Spectroscopic Techniques in Organotin Research

While diffraction methods provide long-range structural order, spectroscopic techniques that probe the local atomic environment are critical for a complete understanding of organotin compounds.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local geometric structure around a specific element in a material, even in non-crystalline or amorphous samples. The technique relies on the analysis of the fine structure on the high-energy side of an X-ray absorption edge. The absorption of an X-ray photon by a core electron of the target atom (in this case, tin) leads to the emission of a photoelectron. This photoelectron wave propagates outwards and is backscattered by neighboring atoms. The interference between the outgoing and backscattered photoelectron waves modulates the X-ray absorption coefficient, creating the EXAFS signal.

Analysis of the EXAFS spectrum can yield highly precise information about the identity, number, and distance of the nearest-neighbor atoms to the absorbing atom. For tetrakis(m-fluorophenyl)tin, EXAFS analysis would provide:

Sn-C Bond Distances: Precise measurement of the bond length between the central tin atom and the carbon atoms of the four m-fluorophenyl groups.

Coordination Number: Confirmation that the tin atom is coordinated to four carbon atoms, consistent with a tetrahedral geometry.

Debye-Waller Factors: Information on the static and thermal disorder in the Sn-C bond distances.

Although specific EXAFS data for tetrakis(m-fluorophenyl)tin were not found in the reviewed literature, the technique is widely applied in organometallic chemistry to elucidate the coordination environment of metal centers.

Tin-119 (¹¹⁹Sn) Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tin nuclei. It is based on the recoilless emission and resonant absorption of gamma rays by ¹¹⁹Sn nuclei. The resulting spectrum provides information on the oxidation state, coordination geometry, and bonding characteristics of the tin atom. Two key parameters are extracted from a ¹¹⁹Sn Mössbauer spectrum:

Isomer Shift (δ): This parameter is a measure of the s-electron density at the tin nucleus and is sensitive to the oxidation state of the tin atom. For tin(IV) compounds, the isomer shift typically falls within a specific range, distinguishing them from tin(II) compounds.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical coordination environment (e.g., a perfect tetrahedron or octahedron).

For tetraorganotin compounds like tetrakis(m-fluorophenyl)tin, a single resonance line is expected if the tetrahedral geometry around the tin atom is perfect. However, distortions from this ideal geometry, which can be induced by steric hindrance or crystal packing effects, can lead to observable quadrupole splitting. rsc.org Studies on sterically crowded tetraorganotin derivatives have shown that significant quadrupole splittings can be observed, indicating distortions from the ideal tetrahedral geometry. rsc.orgrsc.org

While specific ¹¹⁹Sn Mössbauer data for tetrakis(m-fluorophenyl)tin is not available, the table below presents representative data for other tetra-aryl and related organotin(IV) compounds to illustrate the typical values.

Table 2: Representative ¹¹⁹Sn Mössbauer Spectroscopic Data for Selected Tetraorganotin(IV) Compounds at 77 K

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

| Tetraphenyltin (B1683108) (SnPh₄) | 1.15 | 0 | researchgate.net |

| Tetrakis(pentafluorophenyl)tin (Sn(C₆F₅)₄) | 0.84 | 0.89 | researchgate.net |

| Tetrakis(adamant-1-yl)tin (Sn(ad)₄) | - | 2.70 and 0.76 | rsc.org |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. The experimental results are then compared to the theoretical values calculated from the compound's chemical formula. This comparison is crucial for verifying the purity and confirming the stoichiometric composition of a newly synthesized compound.

For tetrakis(m-fluorophenyl)tin (C₂₄H₁₆F₄Sn), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. This provides a benchmark against which experimentally determined values would be compared to confirm a successful synthesis.

Table 3: Theoretical Elemental Composition of Tetrakis(m-fluorophenyl)tin (C₂₄H₁₆F₄Sn)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 24 | 288.264 | 57.53 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 3.22 |

| Fluorine | F | 18.998 | 4 | 75.992 | 15.17 |

| Tin | Sn | 118.710 | 1 | 118.710 | 23.69 |

| Total | 501.094 | 100.00 |

Reactivity and Reaction Mechanisms of Tetrakis M Fluorophenyl Tin Iv and Analogous Aryltin Iv Compounds

Homolytic Cleavage of Metal-Metal Bonds (e.g., Sn–Co bond in Heterobimetallic Systems)

The homolytic cleavage of a chemical bond involves the symmetrical breaking of a covalent bond, where each resulting fragment retains one of the originally bonded electrons, leading to the formation of two radicals. This process is fundamental to the reactivity of many organometallic compounds. The energy required for this process is known as the Bond Dissociation Energy (BDE). The thermal stability of a metal-alkyl or metal-metal bond is directly related to its BDE; compounds with weaker bonds are more prone to generating transient radical species upon thermal or photochemical activation. academie-sciences.fr

The cleavage process results in a significant positive entropy change (ΔS) because it generates two species from one. academie-sciences.fr Consequently, the Gibbs free energy of activation (ΔG‡) is often considerably lower than the activation enthalpy (ΔH‡), making homolytic cleavage a feasible reaction pathway. academie-sciences.fr

While specific studies on the homolytic cleavage of Sn-Co bonds in heterobimetallic systems involving tetrakis(m-fluorophenyl)tin or similar tetraaryltins are not extensively detailed in the literature, the principles can be understood from related systems. The strength of a metal-metal bond, such as a hypothetical Sn-Co bond, would be influenced by the steric and electronic properties of the ligands on both metal centers. Bulky ligands on the tin atom could weaken the Sn-Co bond, making it more susceptible to homolytic cleavage. academie-sciences.fr The electronic nature of the aryl groups is also critical; electron-withdrawing groups might alter the bond polarity and strength.

Computational studies on simpler organotin compounds provide insight into the energies associated with breaking tin-element bonds. These BDEs are crucial for predicting the likelihood of homolytic cleavage in various chemical environments.

Table 1: Calculated Homolytic Bond-Dissociation Enthalpies (BDEs) for Selected Trimethyltin(IV) Species

| Bond (Me₃Sn-X) | BDE (kJ/mol) |

|---|---|

| Me₃Sn-H | 318 |

| Me₃Sn-CH₃ | 318 |

| Me₃Sn-Cl | 423 |

| Me₃Sn-F | 531 |

Data derived from computational studies on trimethyltin(IV) species. researchgate.net

As shown in the table, the Sn-F bond is significantly stronger than other Sn-element bonds, which has implications for the reactivity of fluorinated aryltin compounds. researchgate.net In heterobimetallic systems, such as an Fe-Sn cluster complex, Fe₂(µ-SnBu₂)₂(CO)₈, the reactivity is centered on the activation of C-H bonds rather than the cleavage of the Fe-Sn bond itself, indicating the relative stability of these metal-metal linkages under certain conditions. miami.edu

Radical Chain Mechanisms Involving Organotin Species

Organotin compounds, particularly organotin hydrides like tributyltin hydride (Bu₃SnH), are well-known reagents in radical chemistry, operating via radical chain mechanisms. libretexts.org These reactions consist of three distinct phases: initiation, propagation, and termination. wikipedia.orglumenlearning.com Although most literature examples feature alkyltin compounds, aryltin species are expected to participate in analogous mechanistic pathways.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or irradiation. The resulting radical then abstracts a hydrogen atom from the organotin hydride (e.g., Bu₃SnH) to generate a tin-centered radical (e.g., Bu₃Sn•). This tin radical is the key chain-propagating species. libretexts.org

Propagation: This phase consists of a series of repeating steps that generate the product and regenerate the chain-carrying radical. masterorganicchemistry.com For example, in the dehalogenation of an alkyl or aryl halide (R-X), the tin radical abstracts the halogen atom to form a stable tin-halide bond and a new carbon-centered radical (R•). This carbon radical then abstracts a hydrogen atom from another molecule of the organotin hydride, yielding the final reduced product (R-H) and regenerating the tin radical, which can continue the chain. libretexts.orglibretexts.orglibretexts.org

Termination: The chain reaction concludes when two radical species combine, forming a stable, non-radical molecule. libretexts.orgyoutube.com This is a rare event until the concentration of reactants is low because radical concentrations are kept very low throughout the reaction. libretexts.org

Table 2: General Steps in a Radical Chain Dehalogenation Mediated by an Organotin Hydride

| Phase | Reaction Step | Description |

|---|---|---|

| Initiation | Initiator → 2 R'• | Homolysis of an initiator (e.g., AIBN). |

| R'• + Ar₃SnH → R'H + Ar₃Sn• | Formation of the chain-propagating tin radical. | |

| Propagation | Ar₃Sn• + R-X → Ar₃SnX + R• | Halogen abstraction by the tin radical. |

| R• + Ar₃SnH → RH + Ar₃Sn• | Hydrogen abstraction by the carbon radical, regenerating the tin radical. | |

| Termination | 2 Ar₃Sn• → Ar₃Sn-SnAr₃ | Combination of two tin radicals. |

| R• + Ar₃Sn• → R-SnAr₃ | Combination of a carbon and a tin radical. | |

| 2 R• → R-R | Dimerization of two carbon radicals. |

This table outlines the generalized mechanism. "Ar" represents an aryl group like m-fluorophenyl, and "R-X" is a generic organic halide.

This mechanism is central to many synthetic transformations, including dehalogenations, deoxygenations (e.g., Barton-McCombie reaction), and the formation of carbon-carbon bonds where the intermediate carbon radical adds to an alkene or alkyne. libretexts.org

Reaction Pathways with Organic Substrates (e.g., Epoxides, Alkynes)

The reactivity of aryltin compounds extends to interactions with various organic functional groups. The specific pathways can be influenced by the nature of the tin reagent and the substrate.

Reaction Pathways with Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that are susceptible to ring-opening reactions due to significant ring strain. masterorganicchemistry.comlibretexts.org These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. A nucleophile then attacks one of the carbons, leading to ring cleavage. libretexts.orgopenstax.org The regioselectivity depends on the substitution of the epoxide. Attack generally occurs at the less-substituted carbon (Sₙ2-like), unless a tertiary carbon is present, in which case attack at the more substituted carbon is favored due to the partial carbocationic character of the transition state (Sₙ1-like). libretexts.orgopenstax.org

Base-Catalyzed Opening: Strong nucleophiles, including bases like hydroxides or alkoxides, can directly attack one of the epoxide carbons in an Sₙ2 reaction, forcing the ring to open. masterorganicchemistry.comyoutube.com This pathway almost always occurs at the less sterically hindered carbon atom. youtube.com

While direct reactions of tetraaryltin compounds acting as nucleophiles to open epoxides are not common, they can participate in several ways. Tetraaryltin compounds can serve as precursors to other reactive species. For instance, cleavage of an aryl-tin bond can generate an aryllithium or Grignard reagent, which are potent nucleophiles for epoxide opening. libretexts.org Alternatively, in the context of radical chemistry, a radical generated from an aryltin precursor could potentially react with an epoxide, though this is a less common pathway. Furthermore, the Lewis acidic character of tin(IV) species could allow an aryltin compound to coordinate to the epoxide oxygen, activating it for attack by another nucleophile.

Reaction Pathways with Alkynes

Alkynes are unsaturated hydrocarbons containing a carbon-carbon triple bond, making them rich in π-electrons and reactive towards addition reactions. geeksforgeeks.org

Radical additions are a key reaction type for alkynes involving organotin species. Similar to the dehalogenation mechanism, a tin radical can initiate a chain process where a carbon-centered radical is generated. This carbon radical can then add across the alkyne's triple bond. libretexts.org This addition forms a new vinyl radical, which can then abstract a hydrogen from the organotin hydride to complete the addition and propagate the chain. This method is a powerful tool for forming carbon-carbon bonds. libretexts.org

Another relevant reaction is the cleavage of aryl-tin bonds by electrophiles. For example, tetraphenyltin (B1683108) and tributylphenyltin (B1297740) react with elemental fluorine to cleave a phenyl-tin bond, forming fluorobenzene. rsc.org This reaction demonstrates that the aryl-tin bond is susceptible to attack by strong electrophiles, providing a pathway for the synthesis of fluorinated aromatic compounds. rsc.org

Table 3: Yields for the Fluorination of Phenyltin Compounds

| Aryltin Compound | Solvent | Temperature (°C) | Chemical Yield of Fluorobenzene |

|---|---|---|---|

| Tetraphenyltin (1) | CFCl₃ | -78 | 15% |

| Tetraphenyltin (1) | CCl₄ | 0 | 56% |

| Tributylphenyltin (2) | CFCl₃ | -78 | 70% |

| Tributylphenyltin (2) | CCl₄ | 0 | 48% |

Data from the reaction of phenyltin derivatives with elemental fluorine. rsc.org

The addition of halogens (X₂) and hydrogen halides (HX) to alkynes are also fundamental reactions, typically proceeding through electrophilic addition mechanisms involving intermediates like a cyclic halonium ion or a vinyl cation. geeksforgeeks.orglibretexts.org While organotins are not usually the primary reagent, they can be used to generate the radical species that lead to anti-Markovnikov addition of HBr in the presence of peroxides. libretexts.org

Catalytic Applications of Fluorinated Organotin Iv Complexes

General Principles of Organotin(IV) Catalysis in Organic Synthesis

Organotin(IV) compounds are versatile catalysts in organic synthesis, primarily functioning as Lewis acids. rsc.orgnih.gov Their utility stems from the ability of the tin(IV) center to coordinate with Lewis basic substrates, thereby activating them for subsequent reactions. rsc.org This Lewis acidity is a key factor in their application as catalysts for a variety of transformations, including esterifications, transesterifications, and the formation of polyurethanes. nih.govresearchgate.netsysrevpharm.orgfrontiersin.org

The catalytic activity of organotin(IV) compounds is influenced by the number and nature of the organic groups attached to the tin atom. sysrevpharm.org The general order of activity often follows RSnX₃ > R₂SnX₂ > R₃SnX, where 'R' is an organic group and 'X' is an electronegative group. The geometry of the organotin complex, which can range from monomeric to dimeric or polymeric structures, also plays a crucial role in its catalytic efficacy. rsc.orgnih.gov For instance, some reactions are catalyzed by both the Lewis acidic Sn(IV) center and other functional groups within the ligand that can act as hydrogen bond donors. rsc.org

Catalytic Roles of Fluorinated Organotin(IV) Centers in Macrocyclic Systems (e.g., Porphyrin Complexes)

Macrocyclic complexes, such as porphyrins, provide a robust scaffold for metallic catalysts. nih.govrsc.org Incorporating a fluorinated organotin(IV) center into a porphyrin ring combines the Lewis acidity of the tin with the unique properties of the macrocycle. Fluorinated porphyrins are known for their enhanced stability and have been explored as biomimetic catalysts that model the active sites of enzymes like cytochrome P-450. mdpi.comresearchgate.net The electron-withdrawing nature of fluorine substituents on the porphyrin periphery can significantly increase the Lewis acidity of the central metal ion, enhancing its catalytic performance. mdpi.commdpi.com

A key example is the use of a cationic tin(IV) porphyrin complex, paired with a cobaltate anion, which acts as a highly efficient bifunctional catalyst. mdpi.com In this system, the Lewis acidic tin-porphyrin center activates a substrate, such as an epoxide, while the cobaltate anion performs a subsequent nucleophilic attack or delivers a reactant molecule like carbon monoxide. mdpi.com This cooperative action is central to several important organic transformations.

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a primary method for producing biodegradable polyesters such as polycaprolactone (B3415563) (PCL). rsc.org Organometallic compounds, including organotin derivatives, are widely used as catalysts for this reaction. mdpi.com Stannous octoate (Sn(Oct)₂) is a common and effective catalyst for the ROP of ε-caprolactone, typically in the presence of an alcohol initiator like n-hexanol. nih.gov

The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP involves a coordination-insertion pathway. nih.gov First, the catalyst reacts with the alcohol initiator to form a tin(II) alkoxide, which is the true initiating species. The carbonyl oxygen of the ε-caprolactone monomer then coordinates to the tin center. This is followed by a nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and ring opening. nih.gov The process continues with the propagation of the polymer chain.

The introduction of fluorine into the polymer backbone, for example by polymerizing fluorinated monomers like α-fluoro-ε-caprolactone, can significantly alter the chemical and physical properties of the resulting polyester. researchgate.net While specific data on Tin, tetrakis(m-fluorophenyl)- as a catalyst for this reaction is limited, the established principles suggest that a Lewis acidic tin(IV) center would be effective in activating the cyclic ester monomer for polymerization.

Table 1: Comparison of Catalysts in Ring-Opening Polymerization of ε-Caprolactone

| Catalyst/System | Initiator | Conditions | Result | Reference |

| Stannous Octoate (Sn(Oct)₂) | n-Hexanol | Bulk, non-isothermal | Effective polymerization, rate increases with catalyst concentration. | nih.gov |

| Titanium Isopropoxide (TTIP) | Water (as impurity) | Bulk, oven | Can "polymerize through" water, suitable for high molecular weights (DP 500). | rsc.org |

| Dicationic Ionic Liquids | 1-Butanol | Bulk, 120°C | Metal-free catalysis, >95% conversion. | mdpi.com |

| Perfluoroalkanesulfonimides | - | Toluene (B28343), 25-50°C | Fast ROP, more active than Sn(Oct)₂. | researchgate.net |

| Stannous Octoate (Sn(Oct)₂) | Benzyl Alcohol | Bulk, 120°C | Synthesis of poly(α-fluoro-ε-caprolactone). | researchgate.net |

The ring-opening of epoxides with various nucleophiles is a fundamental transformation for creating functionalized molecules. arkat-usa.org These reactions often require Lewis or Brønsted acid promoters to activate the epoxide ring towards nucleophilic attack. researchgate.net Fluorinated alcohols have been shown to be powerful promoters for these reactions, enhancing the electrophilicity of the epoxide. arkat-usa.org

The ring-opening of fluorinated epoxides is also a significant area of study, as these compounds can serve as building blocks for complex organofluorine molecules. cas.cnbeilstein-journals.org The regioselectivity of the ring-opening (attack at the more or less substituted carbon) depends on the nature of the epoxide and the reaction conditions, which can favor either an Sₙ1 or Sₙ2 pathway. beilstein-journals.orgresearchgate.net For instance, the reaction of fluorinated 2,3-epoxypropanoates with nucleophiles like amines and thiols proceeds via an Sₙ2 mechanism to yield 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org A Lewis acidic tin(IV) center, particularly one enhanced by electron-withdrawing fluorophenyl groups, would be expected to effectively catalyze such reactions by coordinating to the epoxide oxygen, facilitating the nucleophilic attack.

The carbonylation of epoxides to produce β-lactones is an atom-economical reaction of significant industrial interest, as β-lactones are precursors to biodegradable polymers and other valuable chemicals. nih.govmdpi.com This transformation is often catalyzed by bimetallic systems composed of a Lewis acid and a cobalt carbonyl anion, [Co(CO)₄]⁻. mdpi.comresearchgate.net

In these systems, the Lewis acid activates the epoxide, while the cobaltate anion acts as both the nucleophile for ring-opening and the carrier for carbon monoxide (CO). mdpi.comresearchgate.net Cationic tin(IV) porphyrin complexes have proven to be exceptionally effective Lewis acids for this purpose. mdpi.com The catalyst [(Porphyrin)Sn]⁺[Co(CO)₄]⁻ demonstrates high efficiency, achieving turnover numbers (TONs) exceeding 1000. mdpi.com The reaction proceeds smoothly for a wide range of terminal epoxides, tolerating various functional groups such as ethers, alkenes, and esters. mdpi.com The high Lewis acidity of the tin(IV) center, amplified by the porphyrin macrocycle, is crucial for the high catalytic activity. mdpi.com Furthermore, efficient carbonylation of fluorinated epoxides has also been achieved using similar catalytic systems, highlighting the compatibility of this chemistry with fluorinated substrates. nih.gov

Table 2: Substrate Scope in the Carbonylation of Epoxides Catalyzed by a Tin(IV)-Porphyrin Cobaltate System

| Epoxide Substrate | Product | Catalyst Loading (mol%) | Conversion/Yield | Reference |

| 1,2-Epoxyoctane | β-Octyl-β-propiolactone | 0.05 | Quantitative | mdpi.com |

| 1,2-Epoxy-5-hexene | β-(3-Butenyl)-β-propiolactone | 0.1 | Quantitative | mdpi.com |

| Glycidyl Phenyl Ether | β-(Phenoxymethyl)-β-propiolactone | 0.2 | Quantitative | mdpi.com |

| Allyl Glycidyl Ether | β-(Allyloxymethyl)-β-propiolactone | 0.2 | Quantitative | mdpi.com |

| 3,3,3-Trifluoro-1,2-epoxypropane | β-(Trifluoromethyl)-β-propiolactone | - | Incomplete Conversion | nih.gov |

| Perfluoroaryl Epoxide | Corresponding β-lactone | - | High Yield | nih.gov |

Electrocatalytic Applications of Tin-Oxo Clusters and Related Sn(IV) Systems for CO₂ Reduction

The electrochemical reduction of carbon dioxide (CO₂RR) into value-added chemicals and fuels is a promising strategy for mitigating climate change and achieving a carbon-neutral energy cycle. digitellinc.comchinesechemsoc.org Tin oxide (SnO₂) based materials are among the most studied catalysts for CO₂RR, showing high selectivity for the production of formate (B1220265) (HCOOH). chinesechemsoc.orgresearchgate.netrsc.org

Tin-oxo clusters (TOCs) serve as atomically precise models for understanding the catalytic mechanisms of SnO₂ surfaces. chinesechemsoc.org Recent research has focused on non-alkyl TOCs, which are less toxic and have more accessible active sites compared to traditional alkyl-organotin complexes. chinesechemsoc.org Studies combining experimental electrochemistry and density functional theory (DFT) calculations have shown that non-alkyl tin clusters can achieve significantly higher faradaic efficiency for formate production compared to their alkylated counterparts. chinesechemsoc.org The active sites in these clusters are often identified as Sn-Cl or other non-carbon-bonded tin centers. chinesechemsoc.org The interface between metallic tin and tin oxide, formed in-situ during the reaction, is also considered crucial for high catalytic activity. digitellinc.comrsc.org

Influence of Fluorine Substitution on Catalytic Activity, Selectivity, and Stability

The introduction of fluorine into a catalyst's structure can profoundly alter its properties and performance. nih.gov Fluorine is the most electronegative element, and its substitution for hydrogen or other groups imparts strong inductive effects, which can significantly modulate the electronic character of the catalytic center. researchgate.netbeilstein-journals.org

In the context of a catalyst like Tin, tetrakis(m-fluorophenyl)-, the fluorine atoms on the phenyl rings exert a powerful electron-withdrawing effect. This effect increases the Lewis acidity of the tin(IV) center, making it a more effective activator for Lewis basic substrates like epoxides and esters. mdpi.com This enhanced acidity can lead to higher catalytic activity and faster reaction rates.

Furthermore, the C-F bond is exceptionally strong, which can increase the metabolic and thermal stability of the catalyst molecule. nih.govnih.gov This enhanced stability can lead to longer catalyst lifetimes and greater robustness under harsh reaction conditions. The presence of fluorine can also influence the lipophilicity of the complex, which affects its solubility and interaction with substrates and solvents. nih.govresearchgate.net However, the effect of fluorine substitution is not always beneficial; in some biological systems, for example, fluorine substitution has been shown to have a detrimental effect on binding affinity. nih.gov The steric profile of fluorine is small, but its electronic effects can alter the preferred conformation and reactivity of the molecule, thereby influencing the selectivity of the catalyzed reaction. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Fluorinated Aryltins

The synthesis of tetraorganotin compounds has traditionally relied on well-established but often resource-intensive methods. Future research must prioritize the development of more efficient, sustainable, and scalable synthetic routes for Tin, tetrakis(m-fluorophenyl)- and other fluorinated aryltins.

Established industrial methods for preparing organotin compounds often involve the alkylation of tin(IV) chloride (SnCl4) with organomagnesium (Grignard reagents) or organoaluminum compounds. researchgate.net While effective, these reactions can require large volumes of solvents and may be expensive. researchgate.net An alternative approach could involve the reaction of tin(IV) iodide with trifluoromethyl radicals, a method that has been used to synthesize tetrakistrifluoromethyltin. rsc.org

Future synthetic strategies could focus on direct arylation reactions or adapting methods from the synthesis of analogous compounds. For instance, methods used to produce tetrakis(dimethylamino)tin (B92812) could be modified, potentially involving the reaction of a lithium salt of the fluorinated aryl group with a tin halide. ontosight.aigoogle.com The exploration of catalytic routes, minimizing stoichiometric reagents, would represent a significant advance in sustainability.

| Synthetic Route | Reactants | Potential Advantages | Research Challenges |

|---|---|---|---|

| Grignard Reaction | m-fluorophenylmagnesium bromide + SnCl₄ | High yield, well-established | Solvent-intensive, expensive |

| Organolithium Reaction | m-fluorophenyllithium + SnCl₄ | High reactivity | Requires cryogenic temperatures, moisture sensitive |

| Direct Catalytic Arylation | m-fluorobenzene + Tin source + Catalyst | Atom economy, sustainability | Catalyst development, regioselectivity control |

Exploration of Undiscovered Catalytic Transformations Mediated by These Compounds

Organotin compounds are known catalysts in various industrial processes, including the production of polyvinyl chloride (PVC) and polyurethanes. researchgate.netontosight.ai The unique electronic properties conferred by the meta-fluorophenyl groups in Tin, tetrakis(m-fluorophenyl)- suggest that it could mediate novel catalytic transformations. The electron-withdrawing nature of fluorine can enhance the Lewis acidity of the tin center, potentially leading to higher activity and selectivity in catalysis.

Future research should explore its efficacy in reactions such as ring-opening polymerization of cyclic esters, like ε-caprolactone, a process for which other single-site tin(IV) catalysts have shown high efficiency. nih.gov Furthermore, the fluorinated aryl ligands could provide unique steric and electronic environments, enabling catalysis of reactions not typically associated with traditional organotin compounds, such as specific C-C and C-heteroatom bond formations.

Advanced Spectroscopic Probes and In-situ Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for catalyst optimization and the discovery of new reactions. Advanced spectroscopic techniques are vital for characterizing Tin, tetrakis(m-fluorophenyl)- and elucidating its role in chemical transformations.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR, is a powerful tool. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin center, providing direct insight into the catalyst's state during a reaction. nih.gov For example, a shift in the ¹¹⁹Sn signal can indicate a change from a four-coordinate to a higher-coordinate (five, six, or even seven) species upon substrate binding, a key step in many catalytic cycles. nih.govrsc.org

Future work should employ in-situ techniques, where spectroscopic measurements (e.g., FTIR, Raman, NMR) are performed directly on the reacting mixture. This allows for the detection of transient intermediates and the real-time tracking of reactant consumption and product formation, providing a detailed mechanistic picture that is often missed by conventional analysis of isolated products.

| Technique | Information Gained | Relevance to Mechanistic Studies |

|---|---|---|

| ¹¹⁹Sn NMR | Coordination number, electronic environment of Sn | Directly probes the catalytic center's state |

| ¹⁹F NMR | Changes in the electronic environment of the aryl rings | Indirectly probes ligand involvement and catalyst stability |

| In-situ FTIR/Raman | Vibrational modes of reactants, products, and intermediates | Monitors reaction progress and identifies transient species |

| Mass Spectrometry (ESI-MS) | Identification of catalyst-substrate adducts | Provides evidence for key intermediates in the catalytic cycle |

Rational Design of Functional Tin(IV) Compounds via Predictive Theoretical Models

The trial-and-error approach to developing new compounds is time-consuming and inefficient. Predictive theoretical models, such as Density Functional Theory (DFT), offer a powerful alternative for the rational design of new functional tin(IV) compounds. researchgate.net

Integration into Next-Generation Materials Systems for Emerging Technologies

The unique properties imparted by fluorine make fluorinated materials highly valuable in advanced technologies. numberanalytics.com Incorporating fluorine can enhance thermal stability, chemical inertness, and hydrophobicity. digitellinc.comnumberanalytics.com Tin, tetrakis(m-fluorophenyl)- could serve as a key building block or precursor for next-generation materials.

One promising area is in the development of advanced polymers and coatings. As a cross-linking agent or additive, it could impart superior thermal resistance and low surface energy to materials. Another emerging application for organometallic precursors is Atomic Layer Deposition (ALD), a technique used to create ultra-thin, conformal films for electronics and other applications. gelest.com The volatility and reactivity of fluorinated aryltins could potentially be tailored for use as ALD precursors for depositing tin-containing thin films with specific optical or electronic properties. The integration of such compounds into materials for sustainable energy applications, such as more stable components for solar cells or batteries, also represents a significant opportunity. numberanalytics.com

Q & A

Q. How should researchers address conflicting spectroscopic data (e.g., XPS vs. NMR) in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.